molecular formula C16H13F2N3O2S B2942851 3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1903172-03-1

3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2942851
CAS No.: 1903172-03-1
M. Wt: 349.36
InChI Key: SBPGZVBRGQHWQM-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a synthetic compound featuring a benzamide backbone, often used in advanced organic synthesis and pharmaceutical research. Its molecular structure is characterized by the presence of difluoro substitutions and a thieno[2,3-d]pyrimidine moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactants and Conditions: : The synthesis typically starts with 3,4-difluoroaniline, which undergoes acylation with 2-bromo-N-(2-bromoethyl)-2-methylthieno[2,3-d]pyrimidine-4(3H)-one.

  • Intermediate Formation: : The intermediate product is subjected to a series of reactions, including halogenation and nucleophilic substitution, under controlled temperature and solvent conditions.

  • Final Steps: : Purification and crystallization methods such as recrystallization or chromatography are employed to obtain the pure compound.

Industrial Production Methods

Industrial methods leverage scalable conditions, such as continuous flow synthesis and large-scale batch reactions. Optimizations include the use of catalysts and automated systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation of the compound can be induced using strong oxidizing agents, producing oxidized derivatives with altered pharmacological properties.

  • Reduction: : Reduction reactions typically employ hydrogenation or metal hydrides, leading to the formation of reduced analogs.

  • Substitution: : The compound readily undergoes nucleophilic substitution reactions, replacing fluorine atoms with other nucleophiles under mild conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2

  • Reduction: : LiAlH4, H2/Pd-C

  • Substitution: : NaNH2, KCN

Major Products

  • Oxidized Derivatives: : Resulting from reactions with KMnO4.

  • Reduced Compounds: : Formed by hydrogenation.

  • Substituted Products: : Created through nucleophilic substitution.

Scientific Research Applications

  • Chemistry: : Used as a precursor for synthesizing various heterocyclic compounds.

  • Biology: : Investigated for its binding affinity to specific proteins and enzymes.

  • Medicine: : Explored for potential therapeutic applications, including as an anticancer or antiviral agent.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound acts by interacting with specific molecular targets, primarily enzymes and receptor proteins. Its mechanism involves binding to active sites or allosteric regions, modulating biochemical pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison

  • Structure: : The unique combination of difluoro substitutions and thieno[2,3-d]pyrimidine moiety sets it apart.

  • Activity: : Exhibits higher specificity and potency in biological assays.

Similar Compounds

  • 3,4-Difluoro-N-(2-(pyrimidin-2-yl)ethyl)benzamide

  • 2-Fluoro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-9-20-15-11(4-7-24-15)16(23)21(9)6-5-19-14(22)10-2-3-12(17)13(18)8-10/h2-4,7-8H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPGZVBRGQHWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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